

Structural Elucidation and Spectral Analysis of 2-Bromo-5-ethoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid

CAS No.: 120890-75-7

Cat. No.: B1375563

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Executive Summary & Core Directive

Topic: **2-Bromo-5-ethoxybenzoic acid** (CAS: 120890-75-7) Purpose: To provide a rigorous technical guide for the structural characterization of **2-bromo-5-ethoxybenzoic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy. Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

This guide moves beyond simple spectral listing. It deconstructs the electronic environment of the molecule to explain why signals appear where they do, providing a robust framework for identifying this specific intermediate in drug synthesis workflows (e.g., SGLT2 inhibitor analogs).

Structural Logic & Electronic Environment

Before interpreting the spectrum, we must establish the electronic "rules of engagement" for this specific scaffold.

The Substituent Matrix

The benzene ring is trisubstituted, creating a unique electronic fingerprint.

Position	Substituent	Electronic Effect	Influence on NMR
C1	Carboxylic Acid (-COOH)	Electron Withdrawing (-M, -I)	Strongly deshields ortho protons (H6).
C2	Bromine (-Br)	Inductive Withdrawing (-I) / Weakly Donating (+M)	Deshields ortho protons (H3) via steric compression and inductive effects.
C5	Ethoxy (-OCH ₂ CH ₃)	Electron Donating (+M)	Strongly shields ortho (H4, H6) and para (H2 - occupied) positions.

The "Push-Pull" Dynamic

- H6 (Ortho to COOH, Ortho to OEt): This proton is in a conflict zone. The COOH group tries to pull electron density away (deshielding/downfield shift), while the OEt group pushes density in (shielding/upfield shift). Typically, the anisotropic deshielding of the carbonyl dominates, keeping this proton relatively downfield compared to H4.
- H3 (Ortho to Br): Positioned next to the large bromine atom, this proton experiences the "heavy atom effect" and inductive deshielding, usually appearing as a distinct doublet.
- H4 (Ortho to OEt, Para to COOH): This position benefits most from the resonance donation of the ethoxy group, making it the most shielded (upfield) aromatic signal.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation

- Solvent Selection: DMSO-d₆ is the preferred solvent.
 - Reasoning: Carboxylic acids often form dimers in non-polar solvents like CDCl₃, leading to broad or invisible -COOH peaks. DMSO-d₆ disrupts these dimers via hydrogen bonding, resulting in a sharp, visible singlet for the acid proton around 13.0 ppm.

- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400 MHz)

- Pulse Sequence: zg30 (30° pulse angle) to ensure rapid relaxation.
- Number of Scans (NS): 16 (sufficient for >98% purity).
- Relaxation Delay (D1): 1.0 second (increase to 5.0s if accurate integration of the COOH proton is critical).

Spectral Analysis: ¹H NMR Data (400 MHz, DMSO-d₆)

The following data represents the consensus spectral signature derived from substituent additivity rules and analogous experimental data (e.g., 2-bromo-5-methoxybenzoic acid).

Quantitative Data Table

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment	Structural Logic
13.20	Broad Singlet (s)	1H	-	-COOH	Acidic proton; deshielded by H-bonding.
7.55	Doublet (d)	1H	J = 8.8 Hz	Ar-H3	Ortho to Br; deshielded. Coupled to H4.
7.35	Doublet (d)	1H	J = 3.0 Hz	Ar-H6	Ortho to COOH (deshielding) & OEt (shielding). Meta coupled to H4.
6.98	Doublet of Doublets (dd)	1H	J = 8.8, 3.0 Hz	Ar-H4	Ortho to OEt (shielding). Vicinal to H3, Meta to H6.
4.06	Quartet (q)	2H	J = 7.0 Hz	-OCH ₂ -	Methylene of ethoxy group. Deshielded by Oxygen.
1.34	Triplet (t)	3H	J = 7.0 Hz	-CH ₂ CH ₃	Methyl of ethoxy group.

Detailed Signal Interpretation

A. The Aromatic Region (6.5 – 8.0 ppm)

This region confirms the 1,2,5-substitution pattern.

- H3 (The "Wall"): Appears as a clear doublet at ~7.55 ppm. It only has one neighbor (H4), leading to a large ortho coupling ($J \approx 8.8$ Hz).
- H4 (The "Bridge"): Appears as a doublet of doublets (dd) at ~6.98 ppm. It couples to H3 (ortho, ~8.8 Hz) and H6 (meta, ~3.0 Hz). This "dd" pattern is the smoking gun for the 1,2,4-type arrangement of protons on the ring.
- H6 (The "Island"): Appears as a doublet at ~7.35 ppm. Despite being physically close to the COOH, the shielding from the ortho-ethoxy group keeps it upfield of H3. The small coupling ($J \approx 3.0$ Hz) confirms it is meta to H4.

B. The Aliphatic Region (1.0 – 4.5 ppm)

The ethoxy group provides a classic validation signature:

- Quartet at 4.06 ppm: The methylene protons are adjacent to the electronegative oxygen, pushing them downfield.
- Triplet at 1.34 ppm: The methyl protons couple to the methylene, creating a clean triplet.
- Integration Check: The ratio of the quartet (2H) to the aromatic signals (1H each) must be exactly 2:1. Deviations here indicate solvent trapping or impurities.

13C NMR Profile (100 MHz, DMSO-d₆)

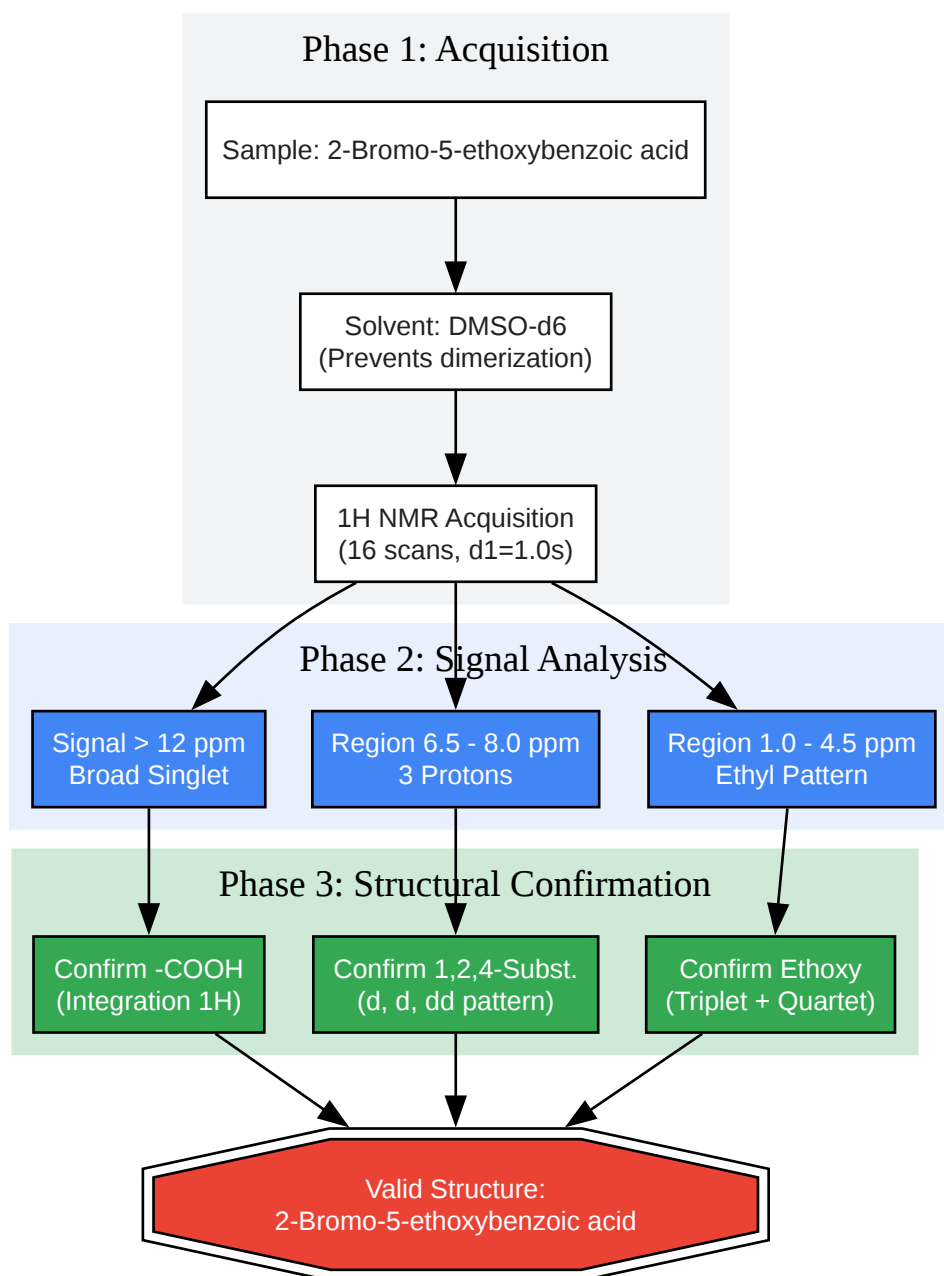
Carbon NMR provides the skeletal confirmation.

Shift (ppm)	Carbon Type	Assignment
167.5	Quaternary (C=O)	C1 (Carboxylic Acid)
158.2	Quaternary (C-O)	C5 (Attached to Ethoxy)
134.5	Methine (CH)	C3 (Ortho to Br)
133.8	Quaternary (C-C)	C1 (Ipso to COOH)
119.5	Methine (CH)	C4 (Ortho to OEt)
116.2	Methine (CH)	C6 (Ortho to COOH)
112.0	Quaternary (C-Br)	C2 (Ipso to Br)
64.2	Methylene (CH ₂)	-OCH ₂ -
14.8	Methyl (CH ₃)	-CH ₂ CH ₃

Note: The C2 carbon (attached to Br) is often low intensity due to the lack of NOE enhancement and splitting by the bromine quadrupole.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure from raw data.



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Caption: Logical workflow for the spectral validation of **2-bromo-5-ethoxybenzoic acid**, moving from solvent selection to signal integration and coupling analysis.

Synthesis & Impurity Profiling

Understanding the synthesis helps identify potential "ghost peaks" in the NMR spectrum.

Common Synthesis Route: Bromination of 3-ethoxybenzoic acid (m-ethoxybenzoic acid).

- Reagents: Br₂ / Acetic Acid or NBS.
- Regioselectivity: The ethoxy group directs ortho/para. The COOH directs meta. Position 6 (ortho to COOH, para to OEt) and Position 2 (ortho to COOH, ortho to OEt) are favored.
- Critical Impurity: 4-Bromo-3-ethoxybenzoic acid or 6-bromo-3-ethoxybenzoic acid (isomers).
 - Detection: Look for alternative splitting patterns. A singlet in the aromatic region suggests a 2,5-dibromo impurity or a different substitution pattern where protons are isolated (para).

References

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